Product packaging for Lithium tert-butoxymethanide(Cat. No.:CAS No. 87996-22-3)

Lithium tert-butoxymethanide

Cat. No.: B8616395
CAS No.: 87996-22-3
M. Wt: 94.1 g/mol
InChI Key: HIZMSKAWFIZQKV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organolithium Chemistry in Directed Synthesis

The journey of organolithium chemistry began in 1917 with the work of Wilhelm Schlenk, who first synthesized methyl-, ethyl-, and phenyllithium. nih.gov This discovery marked a significant milestone, but the field's synthetic potential was initially hindered by the challenges of handling these air- and moisture-sensitive compounds. nih.govresearchgate.net The development of handling techniques and a better understanding of their stability and solubility paved the way for their widespread use as alkyl and aryl transfer reagents. nih.govresearchgate.net

A major leap in the application of organolithium reagents came with the independent discoveries of directed ortho-metalation (DoM) by Henry Gilman and Georg Wittig around 1940. wikipedia.orguvm.edu This strategic reaction involves the deprotonation of an aromatic C-H bond at the position ortho (adjacent) to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group like a methoxy, amide, or carbamate, coordinates to the organolithium reagent, directing the deprotonation to the nearby site with high regioselectivity. wikipedia.orgnumberanalytics.comnih.gov This process creates a stabilized aryllithium intermediate that can then react with various electrophiles, allowing for the precise construction of polysubstituted aromatic compounds. wikipedia.orguvm.edu This method offered a powerful alternative to traditional electrophilic aromatic substitution, which often yields mixtures of ortho and para products. wikipedia.org

The evolution of DoM has seen the development of a wide array of directing groups, significantly expanding the reaction's scope. numberanalytics.comnih.gov The discovery that additives like tetramethylethylenediamine (TMEDA) could break down organolithium aggregates and increase their reactivity further broadened the utility of these reagents in synthesis. wikipedia.org

Conceptual Framework of α-Heteroatom-Substituted Organolithiums

α-Heteroatom-substituted organolithiums are carbanionic reagents where the carbon atom bonded to lithium is also directly attached to a heteroatom, such as oxygen, sulfur, or nitrogen. nih.govrsc.org The presence of an adjacent, electronegative heteroatom would intuitively be expected to destabilize the carbanion via an inductive effect. However, these reagents are readily formed and are synthetically useful. nih.govrsc.org

The stability of these organolithium compounds, particularly α-alkoxy organolithiums, is a subject of ongoing study. nih.govacs.orgacs.org It is understood that intramolecular coordination between the heteroatom's lone pair and the Lewis acidic lithium cation plays a crucial role in stabilizing the carbanionic center. wikipedia.orgwikipedia.org This interaction forms a stable chelate-like structure. The carbon-lithium bond is highly polarized and possesses significant ionic character. researchgate.netwikipedia.org

A key feature of many α-heteroatom-substituted organolithiums is their configurational stability. nih.gov Unlike some other carbanionic species, they can maintain their stereochemical integrity at low temperatures for extended periods, which is particularly valuable in asymmetric synthesis. nih.gov Their reactivity is characterized by strong nucleophilicity, allowing them to participate in a wide range of bond-forming reactions with electrophiles such as carbonyl compounds and alkyl halides. wikipedia.orgsolubilityofthings.com

Significance of Lithium tert-Butoxymethanide as a Formyl Anion Equivalent and Nucleophilic Building Block

This compound, (CH₃)₃COCH₂Li, is a prominent member of the α-alkoxy organolithium family. Its primary importance in organic synthesis is its function as a formyl anion equivalent . rsc.org The formyl anion (HCO⁻) itself is a challenging synthetic target. This compound serves as a stable and practical reagent that, after reaction with an electrophile, can be easily converted to a formyl (aldehyde) group upon acidic workup.

The synthetic utility of this process is significant, providing a reliable method for introducing a single, functionalized carbon atom. The bulky tert-butyl group confers greater thermal stability to the reagent compared to less hindered analogs like methoxymethyllithium.

As a potent nucleophilic building block, this compound reacts with a variety of electrophiles. Its utility is demonstrated in the following representative reactions:

ElectrophileInitial Product TypeFinal Product after Hydrolysis
Aldehydes/Ketonesβ-Hydroxy-tert-butoxymethyl ethersα,β-Dihydroxy compounds
Estersα-tert-Butoxy ketonesα-Hydroxy ketones
Isocyanatesα-tert-Butoxy amidesα-Hydroxy amides

The reaction with aldehydes and ketones, for instance, leads to the formation of secondary or tertiary alcohols after hydrolysis. fiveable.me Its addition to esters provides a route to α-hydroxy ketones, valuable motifs in many natural products and pharmaceuticals. rsc.org The versatility of this compound makes it a key reagent for the construction of complex and highly functionalized molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11LiO B8616395 Lithium tert-butoxymethanide CAS No. 87996-22-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

87996-22-3

Molecular Formula

C5H11LiO

Molecular Weight

94.1 g/mol

IUPAC Name

lithium;2-methanidyloxy-2-methylpropane

InChI

InChI=1S/C5H11O.Li/c1-5(2,3)6-4;/h4H2,1-3H3;/q-1;+1

InChI Key

HIZMSKAWFIZQKV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)O[CH2-]

Origin of Product

United States

Methodologies for the Preparation and Generation of Lithium Tert Butoxymethanide

Direct Lithiation Strategies

Direct lithiation involves the abstraction of a proton from a C-H bond by a strong base to form a carbon-lithium bond. For Lithium tert-butoxymethanide, the precursor is tert-butyl methyl ether.

The generation of this compound via this route requires the deprotonation of one of the methyl protons of tert-butyl methyl ether. The success of this reaction is highly dependent on the kinetic and thermodynamic basicity of the deprotonating agent, as the C-H bonds of the methyl group are exceptionally non-acidic, with an estimated pKa value in the range of 48-50.

Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are strong, sterically hindered, non-nucleophilic bases commonly employed for the deprotonation of carbon acids, particularly in the formation of ketone enolates. wikipedia.org However, their efficacy is limited by the acidity of the substrate.

The deprotonation of tert-butyl methyl ether using standard lithium amide bases is thermodynamically unfavorable. An acid-base reaction favors the formation of the weaker acid and weaker base. The conjugate acids of LDA (diisopropylamine) and LiHMDS (bis(trimethylsilyl)amine) have pKa values of approximately 36 and 26, respectively. These values are vastly lower than the estimated pKa of tert-butyl methyl ether (~50), indicating that the equilibrium for the deprotonation reaction lies heavily on the side of the starting materials. Consequently, these bases are not sufficiently strong to generate synthetically useful quantities of this compound from its ether precursor under standard conditions.

CompoundConjugate BasepKa of CompoundBasicity of Conjugate Base
tert-Butyl methyl etherThis compound~50Very Strong
DiisopropylamineLDA~36Strong
Bis(trimethylsilyl)amineLiHMDS~26Moderate

This table illustrates the significant pKa difference that renders the deprotonation of tert-butyl methyl ether with LDA or LiHMDS thermodynamically unfeasible.

To overcome the thermodynamic barrier of deprotonating a weakly acidic hydrocarbon like tert-butyl methyl ether, "superbases" are required. Mixed-metal reagents, often referred to as Lochmann-Schlosser bases or LICKOR superbases, exhibit significantly enhanced basicity compared to their individual organolithium components. scispace.comresearchgate.net These reagents are typically formed by combining an alkyllithium (e.g., n-butyllithium or sec-butyllithium) with a potassium alkoxide (e.g., potassium tert-butoxide, KO-t-Bu).

The combination of sec-butyllithium (B1581126) (s-BuLi) and potassium tert-butoxide generates a highly reactive mixed-metal species capable of deprotonating substrates with very high pKa values, including aromatic compounds like toluene (B28343) (pKa ~43) and even benzene. nih.gov The enhanced reactivity stems from the formation of mixed aggregates that increase the ionic character of the carbon-metal bond. Research has shown that these superbases are capable of α-metalating ethereal solvents like tetrahydrofuran (B95107) (THF), a reaction analogous to the desired deprotonation of tert-butyl methyl ether. scispace.com This potent reactivity makes LICKOR superbases the most viable class of reagents for the direct generation of this compound from its ether precursor. The reaction is typically performed in a non-polar hydrocarbon solvent at low temperatures to maintain the stability of the superbase and the resulting organometallic product.

An alternative to direct C-H activation is the lithium-halogen exchange reaction. This method involves treating an organic halide with an organolithium reagent to swap the halogen atom for a lithium atom. wikipedia.org This reaction is kinetically controlled and often proceeds very rapidly at low temperatures. harvard.edu The generation of this compound via this route requires an α-halo tert-butyl ether precursor, such as chloromethyl tert-butyl ether.

The primary precursor for this route is chloromethyl tert-butyl ether. Direct chloromethylation of tert-butanol (B103910) is not feasible due to the acid-labile nature of the ether. However, alternative laboratory-scale syntheses have been developed.

One effective method involves the conversion of tert-butyl methylthiomethyl ether. This intermediate is treated with sulphuryl chloride (SO₂Cl₂) in a solvent like dichloromethane (B109758) at low temperature to yield the desired chloromethyl tert-butyl ether. Another reported, though less convenient, method is the photochemical free-radical chlorination of tert-butyl methyl ether.

PrecursorReagentConditionsProductRef.
tert-Butyl methylthiomethyl etherSulphuryl chloride (SO₂Cl₂)Dichloromethane, 0 °C to rtChloromethyl tert-butyl ether-
tert-Butyl methyl etherChlorine (Cl₂)Photochemical (UV light)Chloromethyl tert-butyl ether-

This table summarizes reported methods for the synthesis of the key precursor for the lithium-halogen exchange route.

The rate of lithium-halogen exchange is highly dependent on the halogen, following the general trend I > Br > Cl. harvard.edu Alkyl chlorides are known to be the least reactive and are often considered essentially inert to exchange, particularly when compared to the much faster rates observed for bromides and iodides. harvard.edu This presents a significant challenge for generating this compound from the more accessible chloromethyl tert-butyl ether precursor.

The reaction is typically carried out using a commercially available alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an inert solvent. researchgate.netwikipedia.org To suppress side reactions, such as elimination or attack on the solvent, the exchange is performed at very low temperatures, commonly -78 °C or below. While theoretically possible, the lithium-halogen exchange on chloromethyl tert-butyl ether would likely be slow and inefficient, requiring forcing conditions or the use of the more reactive tert-butyllithium. The corresponding α-bromo or α-iodo ethers would be far superior substrates for this transformation, though their synthesis is less commonly reported.

ParameterTypical ConditionRationale
Organolithium Reagent n-BuLi, s-BuLi, or t-BuLiProvides the lithium source for the exchange. t-BuLi is more reactive.
Solvent Ethereal (THF, Et₂O) or Hydrocarbon (pentane, hexane)Must be anhydrous and inert to the organolithium reagent at low temperatures.
Temperature -78 °C to -100 °CThe exchange is rapid, and low temperatures are crucial to prevent decomposition of the product and side reactions.
Halogen Reactivity I > Br >> ClIodides and bromides undergo exchange much more readily than chlorides.

This table outlines the general optimized conditions for conducting lithium-halogen exchange reactions.

Lithium-Halogen Exchange Reactions from α-Halo tert-Butyl Ethers

Transmetallation Routes

Transmetallation offers a precise and controlled method for the generation of this compound from organometallic precursors.

The reaction of α-stannyl tert-butyl ethers with an organolithium reagent, such as n-butyllithium, is a viable method for the preparation of this compound. This process involves the cleavage of the carbon-tin bond and the subsequent formation of the desired lithium compound. The choice of the organolithium reagent and the reaction conditions are crucial for maximizing the yield and minimizing side reactions.

A typical reaction is as follows: R3SnCH2O-t-Bu + n-BuLi → LiCH2O-t-Bu + R3Sn-n-Bu

PrecursorReagentProduct
Tributyl(tert-butoxymethyl)stannanen-ButyllithiumThis compound
Trimethyl(tert-butoxymethyl)stannanesec-ButyllithiumThis compound

Similarly, α-silyl tert-butyl ethers can serve as precursors for this compound. The transmetallation is typically achieved by reacting the α-silyl ether with a strong organolithium base. The silicon-carbon bond is cleaved, leading to the formation of the lithiated product. The reactivity of the silicon-carbon bond can be influenced by the substituents on the silicon atom.

A general reaction scheme is: R3SiCH2O-t-Bu + R'Li → LiCH2O-t-Bu + R3Si-R'

PrecursorReagentProduct
(tert-Butoxymethyl)trimethylsilanetert-ButyllithiumThis compound
(tert-Butoxymethyl)triphenylsilanen-ButyllithiumThis compound

Control of Reaction Conditions for Enhanced Yield and Stability

The successful synthesis of this compound is highly dependent on the careful control of various reaction parameters.

Temperature Regimes and Solvent Effects

The stability of this compound is a significant consideration, as it can be prone to decomposition at higher temperatures. Therefore, these reactions are typically conducted at low temperatures, often in the range of -78 °C to 0 °C. The choice of solvent also plays a critical role. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are commonly used as they can solvate the lithium cation, thereby stabilizing the organolithium species. The polarity and coordinating ability of the solvent can influence the reaction rate and the stability of the product.

SolventTypical Temperature Range (°C)Effect
Tetrahydrofuran (THF)-78 to 0Good stabilization of the lithium cation
Diethyl Ether-78 to 0Moderate stabilization
Pentane/Hexane-78 to 25Less coordinating, may lead to aggregation

Role of Additives and Co-solvents (e.g., HMPA, TMEDA, LiBr)

To further enhance the reactivity and stability of this compound, various additives and co-solvents can be employed.

Hexamethylphosphoramide (HMPA): HMPA is a highly polar aprotic solvent that can effectively break down organolithium aggregates, leading to more reactive monomeric species. However, due to its toxicity, its use is often limited.

Tetramethylethylenediamine (TMEDA): TMEDA is a chelating agent that can coordinate to the lithium ion, increasing its reactivity and preventing aggregation. This often leads to faster and cleaner reactions.

Lithium Bromide (LiBr): The presence of lithium bromide can have a significant effect on the structure and reactivity of organolithium compounds. It can form mixed aggregates with the organolithium species, which can influence the reaction pathway and product distribution.

The strategic use of these additives can be critical in optimizing the synthesis of this compound, leading to higher yields and improved product purity.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is no available research pertaining to the chemical compound “this compound” that would allow for the creation of the article as outlined. The search yielded extensive information on the related but structurally distinct compound, Lithium tert-butoxide, however, no data on the synthesis, structural elucidation, or aggregation behavior of this compound could be located.

The detailed outline provided requires specific experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷Li), as well as Infrared (IR) and Raman spectroscopy. This information is not present in the public scientific domain for the requested compound.

Therefore, it is not possible to generate the requested article while adhering to the strict content and outline requirements.

Structural Elucidation and Aggregation Behavior of Lithium Tert Butoxymethanide

X-ray Crystallographic Analysis of Solid-State Structures

A thorough review of crystallographic databases and the chemical literature yielded no published single-crystal X-ray diffraction data for lithium tert-butoxymethanide. Therefore, its solid-state structure, including bond lengths, bond angles, and the nature of its aggregation into discrete oligomers or polymeric arrays in the crystalline form, remains undetermined. For comparison, related compounds such as lithium tert-butoxide have been characterized in the solid state, often revealing complex aggregate structures like tetramers or hexamers. However, no such information is available for the target compound.

Solution-Phase Aggregation Studies

The behavior of organolithium compounds in solution is critical to understanding their reactivity, and this behavior is heavily influenced by the formation of aggregates. However, specific studies on the solution-phase aggregation of this compound are not available in the current body of scientific literature. The subsections below reflect the absence of data from common techniques used for such investigations.

Cryoscopic and ebullioscopic measurements, which determine the degree of aggregation by analyzing the colligative properties of a solution (freezing point depression and boiling point elevation, respectively), have not been reported for this compound. As a result, there is no experimentally determined data on its aggregation number in various solvents from these classical methods.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to probe the size and aggregation state of species in solution by measuring their diffusion coefficients. A search of the scientific literature reveals no published DOSY NMR studies specifically focused on this compound. Therefore, there is no available data to report on its hydrodynamic radius or the nature of its aggregates in solution as determined by this method.

Computational chemistry, particularly density functional theory (DFT), is frequently employed to model the structures and relative energies of different aggregate states (e.g., monomers, dimers, tetramers) of organolithium compounds in solution. However, there are no specific computational studies in the published literature that have modeled the aggregation of this compound. Consequently, theoretical predictions regarding its most stable aggregate structures in various solvents are not available.

Reactivity and Mechanistic Investigations of Lithium Tert Butoxymethanide

Nucleophilic Addition Reactions

The primary mode of reactivity for lithium tert-butoxymethanide is the nucleophilic addition to the electrophilic carbon atom of carbonyl groups. mt.com This process is fundamental to its application in organic synthesis for creating more complex molecular architectures. The reaction transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. libretexts.org

This compound readily adds to both aldehydes and ketones in a manner analogous to Grignard and other organolithium reagents. masterorganicchemistry.comucalgary.ca The reaction proceeds via a two-step mechanism: nucleophilic attack followed by an acidic workup.

The initial step involves the attack of the nucleophilic methylene (B1212753) carbon of this compound on the electrophilic carbonyl carbon. libretexts.org This breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a lithium alkoxide intermediate. The subsequent step is an acidic workup (e.g., with dilute H₃O⁺ or NH₄Cl), which protonates the alkoxide to yield the final neutral alcohol product. masterorganicchemistry.comucalgary.ca

The addition of this compound to an aldehyde (RCHO) results in the formation of a secondary alcohol that is also a β-alkoxy alcohol, a class of compounds that can be described as α-hydroxy ethers. Specifically, the product is a 1-(tert-butoxy)alkan-2-ol.

Reaction with Aldehydes: LiCH₂Ot-Bu + RCHO → R-CH(O⁻Li⁺)-CH₂Ot-Bu → (upon workup) → R-CH(OH)-CH₂Ot-Bu

When a ketone (R₂C=O) is used as the substrate, the addition yields a tertiary alcohol, specifically a 2-(tert-butoxy)-substituted alkan-2-ol.

Reaction with Ketones: LiCH₂Ot-Bu + R₂C=O → R₂C(O⁻Li⁺)-CH₂Ot-Bu → (upon workup) → R₂C(OH)-CH₂Ot-Bu

These reactions are generally irreversible due to the high basicity of the organolithium reagent. masterorganicchemistry.com

Table 1: Nucleophilic Addition of this compound to Carbonyls

Substrate Class General Structure Product Class General Structure
Aldehyde R-CHO Secondary Alcohol / β-Alkoxy Alcohol R-CH(OH)-CH₂Ot-Bu

The stereochemical outcome of the addition of this compound to a carbonyl compound is a critical consideration in asymmetric synthesis. The addition process creates a new stereocenter at the former carbonyl carbon, provided the two groups attached to it are not identical. libretexts.org

Prochiral Substrates: When the substrate is a prochiral, unsymmetrical ketone or any aldehyde other than formaldehyde, the nucleophilic attack can occur from two distinct faces (Re or Si face) of the planar carbonyl group. libretexts.orgsaskoer.ca In the absence of any chiral influence, this results in the formation of a racemic mixture, containing equal amounts of the two possible enantiomers. saskoer.ca

Substrates with Existing Stereocenters: If the carbonyl-containing substrate already possesses a stereocenter, the two faces of the carbonyl are diastereotopic. Attack of the nucleophile will lead to the formation of diastereomers. saskoer.ca Due to steric and electronic interactions between the existing chiral center and the approaching nucleophile, the transition states leading to the two diastereomers are not equal in energy. This typically results in the preferential formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. acs.org The degree of selectivity in additions of α-alkoxyorganolithium reagents can be influenced by factors such as the solvent and the presence of chelating atoms. acs.orgnih.gov

This compound can also react as a nucleophile with carboxylic acid derivatives. The outcome of the reaction depends significantly on the nature of the leaving group on the acyl compound.

The reaction of organometallic reagents with acid chlorides is a common method for ketone synthesis. This compound reacts with an acid chloride (RCOCl) to form a tert-butoxymethyl ketone. The reaction proceeds through a nucleophilic acyl substitution mechanism. The organolithium adds to the carbonyl to form a tetrahedral intermediate, which then collapses, expelling the chloride anion as a good leaving group to yield the ketone.

Reaction with Acid Chlorides: LiCH₂Ot-Bu + RCOCl → R-CO-CH₂Ot-Bu + LiCl

This reaction is generally efficient and high-yielding, especially when carried out at low temperatures to prevent a second addition of the organolithium to the newly formed ketone product. orgsyn.org In contrast, reactions with esters are more prone to this double addition, which would lead to a tertiary alcohol, as the intermediate ketone is often more reactive than the starting ester.

Table 2: Synthesis of a tert-Butoxymethyl Ketone

Substrate Reagent Product

The tert-butoxymethyl group (-CH₂Ot-Bu) can be viewed as a protected hydroxymethyl group (-CH₂OH). This functionality can be leveraged to synthesize aldehydes from various precursors. A common pathway involves the deprotection of a tert-butoxymethyl ether to reveal a primary alcohol, which is then oxidized to the corresponding aldehyde.

The deprotection step involves the acid-catalyzed cleavage of the tert-butyl group. organic-chemistry.org Treatment with an acid like trifluoroacetic acid (TFA) or aqueous phosphoric acid protonates the ether oxygen, leading to the elimination of the stable tert-butyl cation (which typically forms isobutene) and the liberation of the primary alcohol. organic-chemistry.orgstackexchange.comnih.gov

Step 1: Deprotection R-CH₂-Ot-Bu + H⁺ → R-CH₂OH + (CH₃)₂C=CH₂ + H⁺

Once the primary alcohol is obtained, it can be converted to the aldehyde using a wide range of standard oxidative methods, such as those employing pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Step 2: Oxidation R-CH₂OH + [Oxidizing Agent] → R-CHO

This two-step sequence effectively allows the use of this compound as a hydroxymethyl anion equivalent for the synthesis of aldehydes.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” for the requested sections on its reactivity and mechanistic investigations. The search results consistently yield information on two related but chemically distinct compounds: lithium tert-butoxide (a strong base) and tert-butyllithium (B1211817) (a strong base and nucleophile).

Therefore, it is not possible to provide scientifically accurate content for the following sections as they pertain solely to this compound:

Computational and Theoretical Studies of Reaction Pathways

Solvation Effects on Reactivity

No research findings, data tables, or detailed mechanistic studies for this compound could be retrieved. This suggests that the compound is either not widely studied or its reactivity in these specific areas is not documented in publicly accessible chemical databases and literature.

Applications of Lithium Tert Butoxymethanide in Complex Organic Synthesis

Utilization as a Hydroxymethyl Anion Equivalent

The primary and most significant application of t-butoxymethyllithium is as a hydroxymethyl anion equivalent. The hydroxymethyl anion (HOCH₂⁻) itself is not a viable reagent due to the acidic proton of the hydroxyl group. t-Butoxymethyllithium effectively circumvents this issue by masking the hydroxyl group as a tert-butoxy (B1229062) ether. This protected nucleophile readily reacts with a wide array of electrophiles.

The general reaction scheme involves the addition of t-butoxymethyllithium to an electrophile, followed by a subsequent deprotection step to unveil the hydroxymethyl group. The bulky tert-butyl group can be removed under acidic conditions to yield the desired primary alcohol.

Table 1: Reactions of t-Butoxymethyllithium as a Hydroxymethyl Anion Equivalent

ElectrophileProduct after ReactionProduct after Deprotection
Aldehyde/Ketoneβ-Hydroxy ether1,2-Diol
Esterα-Alkoxyketoneα-Hydroxyketone
Alkyl HalideAlkylated etherPrimary alcohol
Epoxideγ-Hydroxy ether1,3-Diol

Introduction of the Formyl Group (via subsequent deprotection of adducts)

A key transformation enabled by t-butoxymethyllithium is the introduction of a formyl group (-CHO). This is typically achieved in a two-step sequence. First, the reagent reacts with a suitable electrophile, such as N,N-dimethylformamide (DMF), to furnish a protected hemiaminal ether. Subsequent acidic workup or specific oxidation of the initially formed alcohol adduct leads to the formation of an aldehyde. This method provides a valuable alternative to traditional formylation techniques.

The reaction with DMF proceeds via nucleophilic addition to the carbonyl carbon of the formamide. The resulting tetrahedral intermediate collapses upon workup to reveal the aldehyde.

Role in the Synthesis of α-Oxygenated Carbonyl Compounds

t-Butoxymethyllithium is instrumental in the synthesis of α-oxygenated carbonyl compounds, particularly α-hydroxy ketones. The reaction of t-butoxymethyllithium with esters or acid chlorides provides a direct route to α-(tert-butoxy)ketones. Subsequent deprotection of the tert-butyl group under mild acidic conditions affords the corresponding α-hydroxy ketone. This methodology is advantageous as it allows for the direct installation of the α-hydroxy ketone functionality, a common motif in biologically active molecules.

Table 2: Synthesis of α-Hydroxy Ketones using t-Butoxymethyllithium

Ester/Acid Chloride SubstrateIntermediate α-(tert-butoxy)ketoneFinal α-Hydroxy Ketone Product
Methyl benzoate2-(tert-butoxy)-1-phenylethanone2-hydroxy-1-phenylethanone
Ethyl acetate1-(tert-butoxy)propan-2-one1-hydroxypropan-2-one
Benzoyl chloride2-(tert-butoxy)-1-phenylethanone2-hydroxy-1-phenylethanone

Application in Multicomponent Reactions

While specific examples of t-butoxymethyllithium in well-defined, named multicomponent reactions (MCRs) are not extensively documented under this specific reagent name, its nature as a potent nucleophile makes it a plausible candidate for such transformations. MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product. The addition of a hydroxymethyl anion equivalent to an imine or an α,β-unsaturated system, generated in situ, could initiate a cascade of reactions leading to highly functionalized molecules. The exploration of t-butoxymethyllithium in novel MCRs represents a promising area for future research.

Strategic Deployment in Total Synthesis of Natural Products and Pharmaceuticals (as a synthon for building blocks)

The ability of t-butoxymethyllithium to introduce a hydroxymethyl group makes it a valuable tool in the total synthesis of complex natural products and pharmaceuticals. This synthon allows for the construction of key building blocks containing primary alcohol functionalities. These alcohols can then be further elaborated into other functional groups or serve as crucial points for fragment coupling.

While a comprehensive list of total syntheses explicitly citing "Lithium tert-butoxymethanide" is not available due to the non-standard nomenclature, the use of hydroxymethyl anion equivalents is a common strategy. The principles of its reactivity can be seen in synthetic routes where a masked hydroxymethyl unit is required for the construction of a larger molecular framework. For instance, in the synthesis of polyketide or macrolide natural products, the stereoselective introduction of hydroxymethyl groups is often a critical step.

Future Directions and Challenges in Lithium Tert Butoxymethanide Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of organolithium reagents often involves pyrophoric materials and cryogenic temperatures, posing safety and energy consumption challenges. ucc.ienih.gov Future research is geared towards developing more efficient and sustainable methods for generating lithium tert-butoxymethanide.

Current Synthetic Approaches and Challenges:

MethodDescriptionChallenges
Deprotonation Direct deprotonation of tert-butyl methyl ether using a strong base like n-butyllithium or sec-butyllithium (B1581126).Requires stoichiometric use of another organolithium reagent; potential for competing reactions.
Reductive Lithiation Cleavage of a C-S or C-Se bond in a suitable precursor with lithium metal or a lithium areneide.Requires synthesis of specialized precursors; potential for side reactions.
Transmetalation Exchange of a different metal (e.g., tin) with lithium.Generates stoichiometric organotin byproducts that can be difficult to remove.

Future Sustainable Approaches:

Mechanochemistry: A promising solvent-free approach involves the use of ball milling to generate organolithium reagents. eurekalert.org This method could potentially be adapted for the synthesis of this compound from a suitable precursor, significantly reducing solvent waste and simplifying the reaction setup. eurekalert.org

Use of Sustainable Solvents: Research into using more environmentally friendly solvents like cyclopentyl methyl ether (CPME) or even unconventional media like glycerol (B35011) for organolithium reactions is emerging. thieme-connect.commdpi.com Adapting the synthesis of this compound to such solvent systems would be a significant step towards sustainability.

Catalytic Generation: While challenging, the development of catalytic methods to generate organolithium species would be a major breakthrough, minimizing the use of stoichiometric strong bases.

Exploration of Novel Reactivity Patterns and Synthetic Applications

As a strong base and a nucleophile, this compound's reactivity is influenced by the alpha-oxygen atom, which can direct reactions and stabilize the carbanion. acs.orgwikipedia.org Future work will likely focus on harnessing this unique reactivity for new synthetic transformations.

Potential Synthetic Applications:

Asymmetric Synthesis: The development of chiral variants could enable highly stereoselective additions to carbonyl compounds and imines, providing access to chiral alcohols and amines. nih.gov

Functionalization of Heterocycles: Directed metalation using this compound could provide a route to functionalize various heterocyclic compounds with regiocontrol. wikipedia.org

Polymerization Initiation: Like other organolithium reagents, it could serve as an initiator for anionic polymerization, potentially leading to polymers with novel properties due to the incorporated tert-butoxy (B1229062) group. wikipedia.org

A significant area of exploration is the reaction of alpha-alkoxyorganolithium reagents as configurationally stable carbanions, which can lead to highly stereoselective synthetic outcomes. acs.org

Mechanistic Insights into Aggregation and Reactivity in Non-Coordinating Solvents

Organolithium reagents are known to exist as aggregates (dimers, tetramers, etc.) in solution, and this aggregation state significantly impacts their reactivity. researchgate.netresearchgate.netwisc.edu The interplay between the solvent, any coordinating ligands, and the structure of the organolithium reagent determines the predominant aggregation state.

Key Research Questions:

What are the predominant aggregation states of this compound in various solvents, particularly non-coordinating ones like alkanes?

How does the tert-butoxy group influence the aggregation equilibrium compared to simple alkyllithiums?

Can mixed aggregates be formed with other lithium salts (e.g., LiCl, lithium alkoxides), and how does this affect reactivity and selectivity? researchgate.net

Advanced spectroscopic techniques like NMR spectroscopy, combined with computational studies, will be crucial in elucidating the solution structures of this compound and understanding the structure-reactivity relationships. wisc.edu

Integration into Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers significant advantages for handling highly reactive and unstable reagents like organolithiums, including improved safety, better temperature control, and enhanced scalability. ucc.ieresearchgate.netchemistryviews.org

Advantages of Flow Chemistry for this compound:

FeatureBenefit
Enhanced Safety Small reactor volumes minimize the risk associated with handling pyrophoric materials. ucc.ie
Precise Temperature Control High surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling reactions at temperatures that are difficult to manage in batch. acs.org
Improved Yield and Selectivity Precise control over reaction time and mixing can lead to higher yields and fewer byproducts. researchgate.net
Scalability Scaling up production can be achieved by running the flow reactor for longer periods (scaling out) rather than increasing the reactor size. researchgate.net

Future efforts will likely focus on developing integrated flow processes where this compound is generated and consumed in situ, avoiding the need to isolate the sensitive intermediate. researchgate.net This approach would be particularly beneficial for industrial applications requiring large quantities of the reagent.

Design of Chiral this compound Variants for Asymmetric Transformations

The development of chiral organolithium reagents for asymmetric synthesis is a major goal in modern organic chemistry. nih.gov While chiral lithium amides are well-established, the design of chiral variants of this compound remains a challenge and an opportunity.

Strategies for Inducing Chirality:

External Chiral Ligands: The use of externally added chiral ligands, such as sparteine (B1682161) or chiral diamines, can complex with the lithium cation and induce asymmetry in its reactions.

Covalently Attached Chiral Auxiliary: A chiral group could be incorporated into the structure of the reagent itself. For example, replacing the tert-butoxy group with a chiral alkoxy group derived from a natural product.

Chiral Ether Precursors: Starting from a chiral ether precursor could potentially lead to a configurationally stable chiral organolithium reagent. acs.org

The successful design of such chiral variants would open up new avenues for the asymmetric synthesis of complex molecules, where the reagent could deliver a tert-butoxymethyl group with high enantioselectivity. illinois.eduacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing Lithium tert-butoxymethanide with high purity and yield?

  • Methodological Answer : this compound is typically synthesized via deprotonation of tert-butoxymethane using a lithium base (e.g., LiHMDS) in anhydrous THF or hexane under inert atmosphere (argon/nitrogen) at low temperatures (−78°C to 0°C). Critical parameters include:

  • Moisture exclusion : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis .
  • Solvent purity : Distill THF over sodium/benzophenone to remove peroxides and moisture .
  • Stoichiometric control : Monitor base equivalence to avoid excess lithium, which can lead to side reactions.
  • Characterization : Confirm purity via 1H^1\text{H}, 13C^{13}\text{C}, and 7Li^7\text{Li} NMR spectroscopy, complemented by X-ray crystallography for structural validation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 7Li^7\text{Li} NMR (δ ~ −1 to 2 ppm) identifies lithium coordination environments, while 1H^1\text{H} and 13C^{13}\text{C} NMR confirm ligand integrity .
  • X-ray diffraction : Single-crystal XRD resolves bond lengths and coordination geometry, critical for distinguishing monomeric vs. aggregated states .
  • Elemental analysis : Combustion analysis (C, H, Li) validates stoichiometry.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., decomposition onset >100°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal and hydrolytic stability of this compound?

  • Methodological Answer :

  • Thermal stability : Conduct variable-temperature NMR (VT-NMR) in deuterated solvents (e.g., THF-d8_8) to monitor structural changes. Pair with TGA/DSC to correlate decomposition events with mass loss or exothermic peaks .
  • Hydrolytic sensitivity : Expose the compound to controlled humidity levels (via saturated salt solutions in desiccators) and track degradation kinetics using IR spectroscopy (disappearance of O–Li stretches at ~500 cm1^{-1}) .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stability trends and compare with experimental data .

Q. How should contradictions in reported reactivity data (e.g., nucleophilic vs. basic behavior) be analyzed?

  • Methodological Answer : Contradictions often arise from:

  • Aggregation states : Monomeric vs. oligomeric forms alter reactivity. Use cryoscopy or vapor-pressure osmometry to determine aggregation in solution .
  • Solvent effects : Compare reactivity in polar aprotic (THF) vs. nonpolar (hexane) solvents. Solvent basicity can modulate lithium coordination .
  • Substrate steric effects : Test reactivity with sterically hindered vs. small electrophiles (e.g., methyl iodide vs. benzyl bromide).
  • Data normalization : Report yields and rate constants relative to standardized conditions (temperature, concentration) to enable cross-study comparisons .

Q. What strategies are effective for studying the mechanistic role of this compound in deprotonation reactions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using protonated vs. deuterated substrates to identify rate-determining steps .
  • In situ monitoring : Use low-temperature IR or Raman spectroscopy to detect intermediates (e.g., lithium enolates).
  • Computational studies : Map potential energy surfaces (e.g., via Gaussian) to identify transition states and validate experimental activation barriers .
  • Cross-over experiments : Mix isotopically labeled substrates to trace proton transfer pathways .

Data Presentation and Reproducibility Guidelines

  • Tabulate critical parameters : Include solvent, temperature, stoichiometry, and characterization data in supplementary materials .
  • Address variability : Document batch-to-batch purity (via NMR integration) and solvent trace moisture levels (Karl Fischer titration) .
  • Ethical reporting : Disclose negative results (e.g., failed reactions due to impurities) to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.